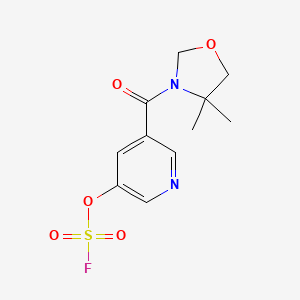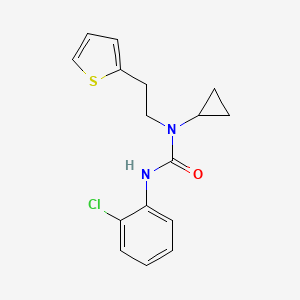
ethyl 2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxylate, also known as coumarin-3-carboxylic acid ethyl ester, is a heterocyclic organic compound with a wide range of applications in the field of medicinal chemistry. It is synthesized through a multi-step process and has been extensively studied for its biochemical and physiological effects.
Scientific Research Applications
Antimicrobial Activity
Quinolones, including our compound of interest, have been investigated for their antimicrobial potential. Researchers have explored their effectiveness against bacteria, fungi, and other pathogens. The presence of the chromene ring in our compound may contribute to its antimicrobial properties. Further studies are needed to elucidate its mechanism of action and potential clinical applications .
Anti-Inflammatory Properties
The allyl group in the structure suggests possible anti-inflammatory effects. Quinolones have been studied for their ability to modulate inflammatory pathways, making them promising candidates for treating inflammatory conditions such as arthritis, colitis, and dermatitis. Investigating the anti-inflammatory potential of our compound could yield valuable insights .
Anticancer Research
Chromene derivatives have drawn attention in cancer research due to their cytotoxicity and potential as anticancer agents. Our compound’s unique structure may influence its interaction with cancer cells. Researchers could explore its effects on cell viability, apoptosis, and tumor growth inhibition. Early studies indicate promising results, but further investigations are warranted .
Neuroprotective Effects
Quinolones have been linked to neuroprotection, particularly in neurodegenerative diseases like Alzheimer’s and Parkinson’s. The carbonyl group in our compound might play a role in neuroprotection. Investigating its impact on neuronal health, oxidative stress, and neurotransmitter systems could provide valuable data for drug development .
Synthetic Methodology
Understanding the synthetic approaches to quinolones, including our compound, is crucial. Researchers explore efficient methods for their preparation, modification, and scalability. Novel synthetic routes can enhance accessibility and facilitate further research. Investigating the reaction mechanisms and optimizing synthetic pathways are essential aspects of this field .
Heterocyclic Chemistry
Our compound’s heterocyclic nature opens up possibilities for creating fused ring systems. Researchers have used quinolones as building blocks to synthesize larger heterocycles. These fused systems often exhibit unique biological activities. Investigating the cyclization reactions and exploring diverse heterocyclic derivatives could lead to exciting discoveries .
Mechanism of Action
Target of Action
Similar compounds have been explored as candidates for extracellular signal-regulated kinases 1/2 (erk1/2) having antineoplastic activity .
Mode of Action
It is suggested that the compound may interact with its targets, possibly erk1/2, leading to inhibition of the map kinase pathway . This interaction and resulting changes could potentially contribute to its antineoplastic activity.
Biochemical Pathways
The compound likely affects the MAP kinase pathway, given its potential interaction with ERK1/2 . The MAP kinase pathway plays a crucial role in cellular processes such as growth, differentiation, and response to external stimuli. Inhibition of this pathway could lead to downstream effects such as reduced cell proliferation, which is a desirable outcome in the context of antineoplastic activity.
Result of Action
Given its potential antineoplastic activity, it may result in reduced cell proliferation, particularly in cancer cells .
properties
IUPAC Name |
ethyl 2-oxo-8-prop-2-enylchromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-3-6-10-7-5-8-11-9-12(14(16)18-4-2)15(17)19-13(10)11/h3,5,7-9H,1,4,6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDDEPOKLBWTBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=CC=C2)CC=C)OC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-methylpiperidin-1-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2757549.png)
![N'-[(1Z)-(hydroxyimino)methyl]benzohydrazide](/img/structure/B2757550.png)
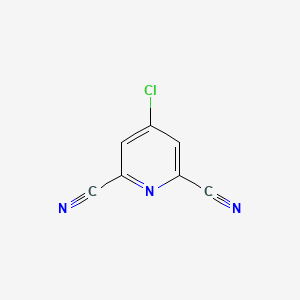
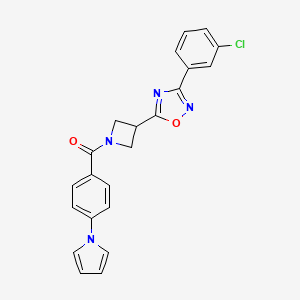
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide](/img/structure/B2757558.png)
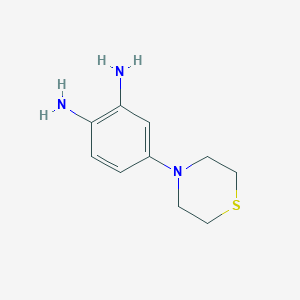

![2-(2,4-dimethylphenyl)-5-({3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2757561.png)
![methyl 1-({[4-amino-5-(difluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate](/img/structure/B2757563.png)
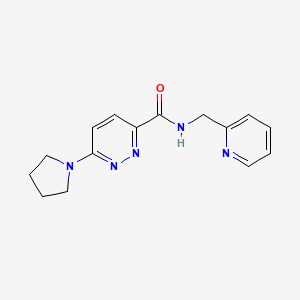
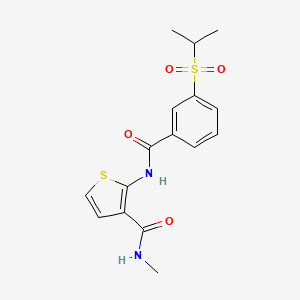
![(1S,5S)-3-tert-Butyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate](/img/no-structure.png)
